N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Overview
Description
N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a benzoxadiazole precursor followed by bromination and subsequent amination reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination. Amination is usually carried out using amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
N6-(4-Bromophenyl)-N4-ethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its specific substitution pattern and the presence of both nitro and bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-N-(4-bromophenyl)-7-N-ethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c1-2-16-10-7-11(17-9-5-3-8(15)4-6-9)14(20(21)22)13-12(10)18-23-19-13/h3-7,16-17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUHENQMDUOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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